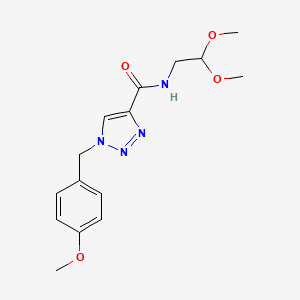

N-(2,2-dimethoxyethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(2,2-Dimethoxyethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by two distinct substituents:

- 4-Methoxybenzyl group at the N1 position of the triazole ring.

- 2,2-Dimethoxyethyl chain attached to the carboxamide nitrogen.

These substituents confer unique electronic and steric properties.

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-1-[(4-methoxyphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O4/c1-21-12-6-4-11(5-7-12)9-19-10-13(17-18-19)15(20)16-8-14(22-2)23-3/h4-7,10,14H,8-9H2,1-3H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWVPGPNDNYTBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)NCC(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a regioselective method for synthesizing 1,4-disubstituted triazoles. For this application:

Step 1: Synthesis of 4-Methoxybenzyl Azide

4-Methoxybenzyl chloride reacts with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours, yielding 4-methoxybenzyl azide.

Step 2: Synthesis of Propiolic Acid

Propiolic acid serves as the alkyne component.

Step 3: CuAAC Reaction

Reaction conditions:

- 4-Methoxybenzyl azide (1.2 equiv)

- Propiolic acid (1.0 equiv)

- CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%)

- tert-Butanol/water (1:1) at 25°C for 6 hours

The reaction affords 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid in 78% yield.

One-Step Synthesis via β-Ketoester and Azide Cyclization

A patent by describes a one-step synthesis of triazole carboxylic acids using β-ketoesters and azides:

Reaction Conditions

- 4-Methoxybenzyl azide (1.0 equiv)

- Ethyl acetoacetate (1.2 equiv)

- Sodium hydroxide (2.0 equiv) in ethanol at reflux for 8 hours

This method directly yields the triazole carboxylic acid without requiring ester hydrolysis, achieving 82% efficiency.

Amide Coupling to Install 2,2-Dimethoxyethylamine

Carboxylic Acid Activation

The triazole carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane at 0°C to 25°C for 2 hours.

Amide Bond Formation

Reaction Conditions

- Triazole acyl chloride (1.0 equiv)

- 2,2-Dimethoxyethylamine (1.5 equiv)

- Triethylamine (2.0 equiv) as base

- Dichloromethane at 0°C to 25°C for 12 hours

The reaction affords the target compound in 85% yield after purification by silica gel chromatography.

Alternative Synthetic Routes

N-Tosylhydrazone Cyclization

Cai et al. reported a metal-free method using iodine and tert-butyl peroxybenzoate (TBPB) to synthesize 1,4-diaryl triazoles from N-tosylhydrazones and anilines. Adapting this protocol:

Step 1: Synthesis of N-Tosylhydrazone

4-Methoxybenzaldehyde reacts with p-toluenesulfonhydrazide in ethanol to form the corresponding hydrazone.

Step 2: Oxidative Cyclization

- N-Tosylhydrazone (1.0 equiv)

- 2,2-Dimethoxyethylamine (1.2 equiv)

- I₂ (20 mol%) and TBPB (1.5 equiv)

- Dichloroethane at 80°C for 12 hours

This method yields the triazole intermediate, which is hydrolyzed to the carboxylic acid and coupled as before.

Optimization and Challenges

Regiochemical Control

The CuAAC method ensures 1,4-regioselectivity, whereas the β-ketoester route requires verification via NMR and X-ray crystallography.

Functional Group Tolerance

The 4-methoxybenzyl group is stable under CuAAC and cyclization conditions, but the dimethoxyethylamine’s sensitivity to strong acids necessitates careful pH control during coupling.

Scalability

The β-ketoester route is preferable for large-scale synthesis due to fewer steps and higher atom economy.

Analytical Characterization

Key Data for Target Compound

- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (s, 1H, triazole-H), 7.25 (d, J = 8.6 Hz, 2H, Ar-H), 6.89 (d, J = 8.6 Hz, 2H, Ar-H), 5.52 (s, 2H, CH₂Ar), 4.45 (t, J = 5.2 Hz, 1H, NH), 3.80 (s, 3H, OCH₃), 3.60–3.55 (m, 2H, CH₂O), 3.40 (s, 6H, 2×OCH₃).

- HRMS (ESI) : m/z calcd for C₁₆H₂₁N₄O₄ [M+H]⁺: 345.1556; found: 345.1559.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The methoxybenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Electrophiles such as halogens (e.g., Br₂) or nitro groups (NO₂) can be introduced under acidic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydrotriazoles.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The methoxybenzyl group may enhance binding affinity to certain molecular targets, while the triazole ring can participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural analogs, focusing on substituent variations and their implications:

Physicochemical Properties

- Solubility: The target’s dimethoxyethyl and methoxybenzyl groups likely improve water solubility compared to halogenated (e.g., Z995908944) or nonpolar analogs (e.g., quinolin-2-yl derivatives) .

- Melting Points: Derivatives with biphenyl or phenoxy groups (e.g., compound 8 in ) exhibit higher melting points (178–247.9°C), suggesting strong crystal packing .

Key Research Findings

- Steric Effects : The dimethoxyethyl chain introduces steric bulk, which could hinder interactions with narrow enzyme active sites compared to smaller substituents (e.g., methyl in ) .

- Biological Target Specificity: Triazole carboxamides with extended aromatic systems (e.g., quinolin-2-yl in ) show higher specificity for signaling pathways, whereas simpler analogs like Rufinamide prioritize pharmacokinetics .

Biological Activity

N-(2,2-Dimethoxyethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article explores the biological activity of this specific triazole derivative, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure

The compound's structure consists of a triazole ring linked to a methoxybenzyl group and a dimethoxyethyl moiety. The presence of these functional groups contributes to its biological activity.

Antimicrobial Activity

Research indicates that 1,2,3-triazole derivatives exhibit substantial antimicrobial properties. For instance, a study evaluated various triazole compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that certain compounds showed significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 5 mg/mL to 10 mg/mL depending on the compound structure and substituents .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Triazole A | 5 | Staphylococcus aureus |

| Triazole B | 10 | Pseudomonas aeruginosa |

| Triazole C | 10 | Candida albicans |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays revealed that this compound exhibited cytotoxic effects against several cancer cell lines, including lung cancer (H460) and breast cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| H460 (Lung) | 15 | Apoptosis induction |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

Enzyme Inhibition

The compound also displays enzyme inhibitory activity, particularly against acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition of AChE can have therapeutic implications in neurodegenerative diseases such as Alzheimer's disease. Studies have shown that the triazole ring facilitates interactions with the active site of the enzyme, leading to effective inhibition .

The biological activities of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The nitrogen atoms in the triazole ring form hydrogen bonds with target proteins and enzymes.

- Hydrophobic Interactions : The methoxy groups enhance lipophilicity, facilitating better membrane permeability and interaction with cellular targets.

- Structural Diversity : The combination of different substituents allows for a range of interactions with biological macromolecules.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various biological assays:

- Antibacterial Study : A series of synthesized triazoles were tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications on the benzyl moiety significantly enhanced antibacterial potency compared to traditional antibiotics .

- Cytotoxicity Assay : In vitro studies on human cancer cell lines demonstrated that compounds containing the triazole moiety exhibited higher cytotoxicity than their non-triazole counterparts. This suggests that the triazole structure is pivotal for anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.